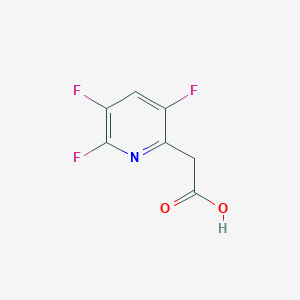

(3,5,6-Trifluoropyridin-2-yl)acetic acid

描述

Significance of Fluorine in Pyridine (B92270) Ring Systems for Bioactive Molecules

The introduction of fluorine into pyridine rings has a profound impact on the physicochemical properties of the resulting molecules, often leading to enhanced biological activity. researchgate.net Fluorine is the most electronegative element and has a van der Waals radius similar to that of hydrogen, allowing it to act as a bioisosteric replacement for hydrogen. nih.gov This substitution can significantly alter a molecule's conformation, acid dissociation constant, metabolic stability, and binding affinity to biological targets. nih.gov

The unique electronic properties of fluorine also play a crucial role. The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for receptor binding and enzyme inhibition. nih.gov These combined effects have led to fluorinated heterocycles, especially pyridines, becoming prevalent structures in a vast number of pharmaceuticals and agrochemicals. nih.gov In the crop protection industry, for instance, more than half of the pesticides introduced in the last two decades contain fluorine. nih.gov

| Property | Value | Source |

|---|---|---|

| Empirical Formula | C₇H₄F₃NO₂ | |

| Molecular Weight | 191.11 g/mol | |

| MDL Number | MFCD03001145 | |

| PubChem Substance ID | 329795144 |

Contextualization of Pyridineacetic Acid Scaffolds in Organic and Medicinal Chemistry

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, forming the core structure of more than 7000 existing drug molecules. nih.govrsc.org Its presence in a molecule can enhance biochemical potency, improve metabolic stability, and increase cellular permeability, thereby improving both pharmacokinetic and pharmacodynamic properties. nih.gov Pyridine-based structures are found in a wide array of therapeutic agents, including antimicrobials, antivirals, anticancer agents, and antihypertensives. nih.govmdpi.com

When combined with an acetic acid moiety, the resulting pyridineacetic acid scaffold becomes a versatile building block in organic synthesis and drug design. The carboxylic acid group provides a handle for further chemical modifications, allowing for the synthesis of esters, amides, and other derivatives to fine-tune the molecule's properties. This functional group can also participate in crucial hydrogen bonding interactions with biological targets like enzymes and receptors.

The utility of this scaffold is evident in various commercial products. For example, Triclopyr, or [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid, is a widely used herbicide, demonstrating the application of a halogenated pyridineoxyacetic acid structure in agriculture. nih.gov The development of novel pyridine derivatives containing the acetic acid group continues to be an active area of research for creating new therapeutic agents and agrochemicals. researchgate.net

Overview of Research Trends in Halogenated Pyridine Derivatives

Research into halogenated pyridine derivatives is driven by the need for new molecules with tailored biological activities for pharmaceutical and agricultural applications. nih.gov A significant trend in this area is the development of highly regioselective halogenation methods. For years, achieving selective functionalization at specific positions on the pyridine ring, such as the 3-position, has been a major synthetic challenge. nih.gov Recent breakthroughs, however, have provided new methods for the precise installation of halogen atoms, enabling the synthesis of a wider diversity of complex pyridine-containing molecules. nih.govresearchgate.net

Another key research direction is the synthesis and biological evaluation of novel trifluoromethylpyridine derivatives. researchoutreach.org Compounds incorporating the trifluoromethyl group often exhibit enhanced biological efficacy. nih.gov Studies have shown that trifluoromethylpyridine derivatives can act as potent antibacterial, insecticidal, and antiviral agents. rsc.orgnih.gov

Furthermore, there is growing interest in understanding the fundamental non-covalent interactions involving halogenated pyridines. Research into halogen bonding, where a halogen atom acts as an electrophilic center, is providing new insights into molecular recognition and crystal engineering, which could inform the design of future bioactive compounds. acs.org The continuous development of synthetic methodologies and the exploration of the biological activities of new halogenated pyridine structures remain at the forefront of chemical research. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

2-(3,5,6-trifluoropyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-3-1-4(9)7(10)11-5(3)2-6(12)13/h1H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXRMAATAYYXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)F)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649275 | |

| Record name | (3,5,6-Trifluoropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119450-11-1 | |

| Record name | 3,5,6-Trifluoro-2-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5,6-Trifluoropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3,5,6 Trifluoropyridin 2 Yl Acetic Acid

Established Synthetic Routes to Trifluoropyridine Intermediates

The construction of the 3,5,6-trifluoropyridin-2-yl core is a critical phase of the synthesis. The most viable strategies begin with heavily halogenated pyridine (B92270) precursors, which are then selectively fluorinated.

Fluorination of pyridine rings can be achieved through various methods, but for producing polyfluorinated pyridines, the halogen exchange (Halex) reaction is a predominant industrial method. This process involves the displacement of chloride or bromide atoms with fluoride (B91410) from an alkali metal fluoride source, such as potassium fluoride (KF).

The reactivity of halogens on a pyridine ring towards nucleophilic substitution is highly dependent on their position relative to the nitrogen atom. The order of reactivity is generally 4- (para) > 2- (ortho) > 3- (meta) uoanbar.edu.iq. This regioselectivity is due to the ability of the electron-withdrawing nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate, which is most effective when the attack occurs at the ortho or para positions.

In the context of synthesizing a 3,5,6-trifluoropyridine intermediate, this selective reactivity is exploited. Starting from a polychlorinated pyridine, fluorination can be controlled to replace chlorines at the more activated positions while leaving a less reactive chlorine, such as one at the 2-position, for later functionalization.

A logical and established precursor for the synthesis of the target trifluoropyridine intermediate is 2,3,5,6-tetrachloropyridine. This starting material can be synthesized through various routes, including the controlled chlorination of 2,6-diaminopyridine (B39239) followed by a bis-diazotization reaction rsc.org.

The primary functionalization strategy involves a selective Halex reaction on 2,3,5,6-tetrachloropyridine. By carefully controlling reaction conditions (temperature, solvent, and stoichiometry of the fluorinating agent), it is possible to substitute the chlorine atoms at positions 3, 5, and 6 with fluorine while retaining the chlorine at the 2-position. The chlorine at the 6-position (para to the 3-position) is highly activated, while the chlorines at the 3- and 5-positions are less so. The chlorine at the 2-position can be preserved for subsequent reactions. This pathway leads to the crucial intermediate, 2-chloro-3,5,6-trifluoropyridine (B1610459) .

Patents describing the fluorination of pentachloropyridine (B147404) to 3,5-dichloro-2,4,6-trifluoropyridine (B155018) using potassium fluoride in aprotic polar solvents like N-methylpyrrolidone demonstrate the industrial feasibility of such selective halogen exchanges on polychlorinated pyridines google.comgoogle.com. A similar principle applies to the selective fluorination of 2,3,5,6-tetrachloropyridine.

Carboxylic Acid Moiety Introduction Techniques

With the key intermediate, 2-chloro-3,5,6-trifluoropyridine, in hand, the next stage involves the introduction of the acetic acid group at the 2-position. This is typically accomplished by forming a carbon-carbon bond.

The malonic ester synthesis is a classic and highly effective method for converting an alkyl or aryl halide into a substituted acetic acid wikipedia.orgorgoreview.comorganic-chemistry.org. This multi-step sequence is well-suited for the conversion of 2-chloro-3,5,6-trifluoropyridine.

The process involves three main steps:

Alkylation: The 2-chloro-3,5,6-trifluoropyridine is treated with the sodium salt of diethyl malonate (sodio-diethyl malonate). The malonate enolate acts as a nucleophile, displacing the chloride at the activated 2-position of the pyridine ring to form diethyl 2-(3,5,6-trifluoropyridin-2-yl)malonate. The high reactivity of perfluoroaromatic and heteroaromatic compounds towards nucleophiles makes this substitution efficient beilstein-journals.orgnih.gov.

Hydrolysis (Saponification): The resulting diethyl ester is then hydrolyzed, typically under basic conditions using sodium or potassium hydroxide, followed by acidification. This converts both ester groups into carboxylic acid groups, yielding (3,5,6-trifluoropyridin-2-yl)malonic acid.

Decarboxylation: The substituted malonic acid, which is a β-dicarboxylic acid, is unstable to heat. Gentle heating causes it to readily lose one molecule of carbon dioxide to afford the final product, (3,5,6-Trifluoropyridin-2-yl)acetic acid stackexchange.com. Studies on the hydrolysis of similarly structured perfluorophenyl malonates confirm that vigorous acidic conditions can lead directly to the decarboxylated acetic acid product in good yield beilstein-journals.orgnih.gov.

This sequence effectively uses the malonate group as a synthetic equivalent for a -CH2COOH (carboxymethyl) anion.

While the malonic ester synthesis represents a robust and well-documented pathway, other methods for introducing the acetate (B1210297) moiety can be considered. These primarily include organometallic cross-coupling reactions.

| Method | Description | Advantages | Disadvantages |

| Malonic Ester Synthesis | Nucleophilic substitution with diethyl malonate anion, followed by hydrolysis and decarboxylation. wikipedia.orgbeilstein-journals.org | Uses common, inexpensive reagents. Well-established, reliable, and scalable procedure. | Multi-step process (alkylation, hydrolysis, decarboxylation). May require harsh conditions for hydrolysis. |

| Negishi Cross-Coupling | Reaction of an organozinc reagent (e.g., from ethyl bromoacetate (B1195939) and zinc) with the 2-chloro-trifluoropyridine intermediate, catalyzed by a palladium complex, followed by ester hydrolysis. | High yields and functional group tolerance. Milder reaction conditions are often possible. | Requires preparation of organozinc reagents, which are moisture-sensitive. Palladium catalysts can be expensive. |

| Suzuki Cross-Coupling | Reaction of a boronic ester of acetic acid (e.g., ethyl (pinacolato)boronacetate) with the 2-chloro-trifluoropyridine intermediate, catalyzed by a palladium complex, followed by ester hydrolysis. researchgate.net | Boronic esters are often more stable than organozinc reagents. Wide variety of catalysts available. | Boronic acid/ester reagents for the acetate moiety can be costly. Chloropyridines can be challenging substrates compared to bromides or iodides. |

For industrial production, the malonic ester synthesis often provides the most economically viable route due to the lower cost of reagents and avoidance of expensive transition metal catalysts.

Novel Synthetic Approaches and Catalyst Development

Modern organic synthesis continues to provide new tools that could be applied to the synthesis of this compound. Advances in catalysis are particularly relevant.

For the formation of the trifluoropyridine intermediate, new catalysts for halogen exchange reactions, such as specialized phase-transfer catalysts or ionic liquids, could enhance the rate and selectivity of the fluorination of tetrachloropyridine, potentially allowing for milder conditions and reducing reaction times google.com.

For the introduction of the side chain, significant progress has been made in the field of palladium-catalyzed cross-coupling. The development of highly active catalysts based on bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Herrmann-type ligands) has expanded the scope of these reactions to include less reactive substrates like aryl chlorides nih.gov. Applying these advanced catalytic systems could make a Negishi or Suzuki cross-coupling approach more efficient and competitive with the classical malonic ester synthesis, especially for smaller-scale or library synthesis where reaction scope and mild conditions are prioritized.

Direct C-H functionalization of a pre-formed 3,5,6-trifluoropyridine is a theoretical but challenging alternative. This would require a highly regioselective method to activate the C-2 H-bond and introduce the acetic acid moiety, which is an area of active research but not yet an established route for this specific molecule.

Transition Metal-Catalyzed Coupling Reactions for Pyridine Derivatization (e.g., Suzuki-Miyaura reactions of related fluorinated pyridines)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds, including fluorinated pyridines. The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate, is particularly noteworthy. This reaction is catalyzed by a palladium complex and requires a base.

For the derivatization of a this compound backbone, a suitable precursor bearing a leaving group (e.g., a halogen) on the pyridine ring would be necessary. For instance, a 4-bromo-(3,5,6-trifluoropyridin-2-yl)acetic acid ester could be coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse substituents at the 4-position.

Research on the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with hetero(aryl) boronic acids and pinacol (B44631) boronic esters has demonstrated the feasibility of such transformations on the pyridine core. nih.gov These reactions can be performed using catalysts like Pd(dppf)Cl2 at temperatures ranging from 65 to 100 °C, yielding 2-arylpyridines in modest to good yields. nih.gov The presence of water can be beneficial in these reactions. nih.gov

A variety of palladium catalysts and ligands can be employed to optimize the Suzuki-Miyaura coupling, and the choice often depends on the specific substrates. Bulky and electron-rich phosphine ligands are often effective. nih.gov Potassium organotrifluoroborates have also emerged as effective coupling partners in Suzuki-Miyaura reactions, offering advantages in stability and handling compared to boronic acids. nih.gov

| Catalyst/Ligand System | Substrates | Reaction Conditions | Yield | Reference |

| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride and hetero(aryl) boronic acids/esters | 65-100 °C, with water | 5%-89% | nih.gov |

| [Pd₂(dba)₃] or Pd(OAc)₂ with SPhos or XPhos | Heteroarylboronic acids and aryl/heteroaryl halides | 100 °C, n-butanol, K₃PO₄ | Good to excellent | nih.gov |

| [Pd(C₃H₅)Cl]₂/Tedicyp | Thiophenylboronic acids and aryl/heteroaryl halides | 130 °C | Not specified | nih.gov |

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for compounds like this compound can be guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. Key areas of focus include the use of greener solvents, energy-efficient reaction conditions, and the development of one-pot multicomponent reactions.

Microwave-assisted synthesis has been recognized as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis of pyridine derivatives has been successfully demonstrated in one-pot, four-component reactions. nih.gov

The choice of solvent is another critical aspect of green synthesis. The development and application of bio-based and sustainable solvents as alternatives to petroleum-derived dipolar aprotic solvents are of significant interest. Furthermore, conducting reactions in environmentally benign solvents like water, or under solvent-free conditions, can significantly improve the green credentials of a synthetic process.

One-pot multicomponent reactions, which combine several synthetic steps into a single operation without the isolation of intermediates, are inherently more efficient and generate less waste. A three-component synthesis of substituted pyridylacetic acid derivatives has been reported, showcasing a convenient and simple approach that could be adapted for the synthesis of fluorinated analogues. researchgate.netresearchgate.netacs.org

Stereoselective Synthesis Considerations for Derivatives

For derivatives of this compound that contain stereocenters, the development of stereoselective synthetic methods is crucial. This is particularly relevant when the biological activity of a compound is dependent on a specific stereoisomer.

The stereoselective alkylation of the α-position of pyridylacetic acid derivatives is a key transformation for creating chiral centers. A direct, highly enantioselective alkylation of arylacetic acids, including 3-pyridylacetic acid, has been achieved using a chiral lithium amide as a stereodirecting reagent. nih.gov This method avoids the need for traditional chiral auxiliaries, which require additional steps for attachment and removal. nih.gov In one study, the α-ethylation of 3-pyridylacetic acid proceeded with high enantioselectivity (95% ee). nih.gov

Another approach to introducing chirality is through asymmetric decarboxylative Michael additions. Readily available 2-pyridylacetic acids have been used as pronucleophiles in such reactions with α,β-unsaturated aldehydes. rsc.org The use of a chiral aminocatalyst can effectively control the stereochemical outcome of the transformation. rsc.org

Furthermore, the alkylation of pyroglutamate (B8496135) ester urethanes has shown that the stereoselectivity can be dependent on the nature of the electrophile (SN1 vs. SN2 type), offering a potential avenue for controlling the diastereomeric outcome of reactions on more complex derivatives. rsc.org

| Stereoselective Method | Substrate | Chiral Reagent/Catalyst | Key Feature | Reference |

| Direct Enantioselective Alkylation | 3-Pyridylacetic acid | Chiral lithium amide | Traceless auxiliary, high enantioselectivity | nih.gov |

| Asymmetric Decarboxylative Michael Addition | 2-Pyridylacetic acids | Chiral aminocatalyst | Iminium activation, stereocontrol | rsc.org |

| Diastereoselective Alkylation | Pyroglutamate ester urethanes | SN1 or SN2 electrophiles | Control of diastereoselectivity | rsc.org |

Chemical Reactivity and Transformation Studies of 3,5,6 Trifluoropyridin 2 Yl Acetic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group, -COOH, attached to the trifluoropyridine ring via a methylene (B1212753) linker, undergoes reactions typical of aliphatic carboxylic acids. The electron-withdrawing nature of the trifluoropyridinyl group is expected to have a modest influence on the reactivity of the carboxylic acid, primarily by increasing its acidity compared to simple alkyl carboxylic acids.

Esterification and Amidation Reactions

(3,5,6-Trifluoropyridin-2-yl)acetic acid can be readily converted to its corresponding esters and amides through standard condensation reactions. These transformations are fundamental in modifying the molecule's physical and biological properties.

Esterification: The formation of esters from this compound can be achieved through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is a reversible process, and often an excess of the alcohol is used to drive the equilibrium towards the product.

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of an active intermediate that is readily attacked by the alcohol.

| Carboxylic Acid | Alcohol | Reagents/Conditions | Product | Yield (%) |

| Pyridine-2-acetic acid | Methanol | SOCl₂, reflux | Methyl pyridine-2-acetate | Not reported |

| Pyridine-2-acetic acid | Ethanol | H₂SO₄ (cat.), reflux | Ethyl pyridine-2-acetate | Not reported |

| 4-Hydroxypyridine | Ethyl chloroacetate | K₂CO₃, Acetone, 70°C | Ethyl 2-(2-oxo-1,2-dihydropyridin-1-yl)acetate | Not reported |

Amidation: The synthesis of amides from this compound follows similar principles to esterification. Direct reaction with an amine upon heating can lead to the formation of the amide bond, though this often requires high temperatures and can be inefficient.

More commonly, the carboxylic acid is first activated. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride is then treated with an amine to form the amide. Another approach involves the use of peptide coupling agents, such as DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which facilitate the direct condensation of the carboxylic acid and the amine under mild conditions.

The table below presents examples of amidation reactions for analogous compounds.

| Carboxylic Acid | Amine | Reagents/Conditions | Product | Yield (%) |

| 2-(Thiophen-2-yl)acetic acid | 2-Aminothiophene-3-carbonitrile | SOCl₂, then triethylamine, THF | N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | 58 |

| Chloroacetic acid | 2-Aminopyridine | Chloroacetyl chloride, 1,2-dichloroethane, 80°C (microwave) | 2-Chloro-N-pyridin-2-yl-acetamide | 97 |

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group with the release of carbon dioxide. For simple aliphatic carboxylic acids, this transformation typically requires high temperatures. The stability of the resulting carbanion intermediate is a key factor in the ease of decarboxylation.

In the case of this compound, the direct thermal decarboxylation to form 2-methyl-3,5,6-trifluoropyridine would likely require harsh conditions, as the resulting carbanion on the methylene carbon is not particularly stabilized. However, the presence of the electron-withdrawing trifluoropyridine ring may have a modest stabilizing effect on the transition state.

Decarboxylation of heteroaromatic carboxylic acids, particularly those where the carboxyl group is directly attached to the ring, has been studied. For instance, the decarboxylation of pyrrole-2-carboxylic acid has been investigated and is often facilitated by acid catalysis. While this is not directly analogous to the title compound, it highlights that the nature of the heterocyclic ring can influence the decarboxylation process.

Specific decarboxylation studies on this compound are not prominent in the literature. However, related decarboxylative functionalization reactions, such as decarboxylative fluorination, have been developed for a range of aliphatic carboxylic acids using photoredox catalysis. nih.gov

Reactivity of the Trifluoropyridine Ring System

The trifluoropyridine ring in this compound is the major determinant of the molecule's unique reactivity. The presence of three highly electronegative fluorine atoms and the nitrogen atom within the aromatic ring renders the system highly electron-deficient.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Pyridines

The electron-deficient nature of the trifluoropyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of one of the fluorine atoms as a fluoride (B91410) ion. The positions most activated towards nucleophilic attack are those ortho and para to the ring nitrogen. In this compound, the C4 and C6 positions are para and ortho to the nitrogen, respectively. The C2 position is also ortho to the nitrogen. The C3 and C5 positions are meta to the nitrogen.

The acetic acid side chain at the C2 position will also influence the regioselectivity of the SNAr reaction. The electron-withdrawing nature of the fluorine atoms strongly activates the ring for nucleophilic attack. The relative reactivity of the fluorine atoms at positions 3, 5, and 6 will depend on a combination of electronic and steric factors. Generally, nucleophilic attack is favored at the 4-position of polyfluorinated pyridines, followed by the 2- and 6-positions.

A wide variety of nucleophiles can participate in SNAr reactions with fluorinated pyridines, including amines, alkoxides, and thiolates. The following table provides examples of SNAr reactions on related fluorinated pyridine (B92270) systems.

| Substrate | Nucleophile | Reagents/Conditions | Product(s) | Yield (%) |

| 2-Methoxy-3-nitropyridine | Piperidine (B6355638) | Aqueous solution, 20°C | 2-(Piperidin-1-yl)-3-nitropyridine | Not reported (kinetic study) |

| 2-Methoxy-5-nitropyridine | Morpholine | Aqueous solution, 20°C | 2-(Morpholin-1-yl)-5-nitropyridine | Not reported (kinetic study) |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Sodium azide | DMF, room temp | 4-Azido-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | 85 |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Aniline | Ethanol, reflux | 4-Anilino-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | 75 |

Electrophilic Substitution Patterns

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. nih.gov The presence of three additional strongly electron-withdrawing fluorine atoms in this compound further deactivates the ring, making electrophilic substitution extremely challenging.

If an electrophilic substitution reaction were to occur under forcing conditions, the directing effects of the substituents would need to be considered. The pyridine nitrogen directs electrophiles to the meta-position (C3 and C5). The fluorine atoms are also deactivating but are ortho, para-directing. The acetic acid group is weakly deactivating and meta-directing. Given the strong deactivation of the ring, it is likely that any attempted electrophilic substitution would require harsh conditions and may result in low yields or decomposition of the starting material.

For instance, the nitration of benzene (B151609) requires a mixture of concentrated nitric and sulfuric acids. nih.gov Pyridine itself undergoes nitration only under very harsh conditions to give 3-nitropyridine (B142982) in low yield. It is therefore highly unlikely that this compound would undergo a standard electrophilic aromatic substitution reaction under typical conditions.

Hydrogenation and Reduction Reactions

The trifluoropyridine ring and the carboxylic acid functionality of this compound can both be reduced under appropriate conditions.

Ring Hydrogenation: The pyridine ring can be catalytically hydrogenated to the corresponding piperidine ring. This typically requires a heterogeneous catalyst, such as platinum, palladium, or rhodium, under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can influence the efficiency and selectivity of the hydrogenation. Given the presence of fluorine atoms, some C-F bond hydrogenolysis could be a potential side reaction under harsh conditions.

Reduction of the Carboxylic Acid/Ester: The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). doubtnut.commasterorganicchemistry.com Borane (BH₃) can also be used for this purpose. It is often more convenient to first convert the carboxylic acid to its ester, which can then be reduced to the alcohol with LiAlH₄. doubtnut.com This two-step process can sometimes offer better yields and cleaner reactions.

The following table provides examples of reduction reactions on related compounds.

| Substrate | Reagents/Conditions | Product | Yield (%) |

| Ethyl acetate (B1210297) | LiAlH₄ | Diethyl ether | Ethanol |

| Diethyl phthalate | LiAlH₄ | Ether | 1,2-Benzenedimethanol |

| 2,5-Dibenzylpyrazine | H₂, PtO₂ | 130 kg/cm ², room temp, 18 h | trans-2,5-Dibenzylpiperazine and cis-2,5-Dibenzylpiperazine |

Derivatization Strategies

Derivatization of this compound is a key strategy for the synthesis of novel compounds with potential applications in various fields, including agrochemicals and pharmaceuticals. These strategies can be broadly categorized into modifications of the carboxylic acid side chain and alterations to the fluoro-substituents on the pyridine ring.

Synthesis of Novel Conjugates and Adducts

The carboxylic acid functionality of this compound is a prime target for derivatization to create a diverse range of conjugates and adducts, such as amides and esters. These reactions are fundamental in organic synthesis and are widely employed to link the fluoropyridinylacetic acid motif to other molecules, including bioactive compounds, to modulate their properties.

Amide Bond Formation: The synthesis of amides from this compound and various amines is a common strategy to generate novel derivatives. This transformation is typically achieved using standard peptide coupling reagents. While specific examples for this compound are not extensively documented in publicly available literature, the general principles of amide synthesis are well-established. For instance, the reaction of a carboxylic acid with an amine in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive such as 1-Hydroxybenzotriazole (HOBt) is a widely used method.

A hypothetical reaction scheme for the synthesis of an amide derivative is presented below:

| Reactant 1 | Reactant 2 | Coupling Reagents | Product |

| This compound | A primary or secondary amine (R-NH₂) | EDC, HOBt, in a suitable solvent like DMF | N-substituted-2-(3,5,6-trifluoropyridin-2-yl)acetamide |

The synthesis of N-(aryl substituted) acetamide (B32628) derivatives has been reported for other heterocyclic acetic acids, suggesting a similar approach would be applicable to this compound. These syntheses often involve the activation of the carboxylic acid, for example, by conversion to its acid chloride, followed by reaction with the desired amine.

Ester Bond Formation: Esterification of the carboxylic acid group is another important derivatization strategy. This can be accomplished through various methods, including the classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Other methods, such as using coupling reagents like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), can also be employed for the synthesis of esters under milder conditions. The esterification of secondary metabolite compounds has been reviewed as a method to modify their biological activity.

A general representation of an esterification reaction is as follows:

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| This compound | An alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄) or Coupling reagent (e.g., DMTMM) | Alkyl (3,5,6-trifluoropyridin-2-yl)acetate |

The synthesis of ester derivatives of various carboxylic acids, including those with heterocyclic moieties, is a well-established field, indicating that this compound can be readily converted to its corresponding esters.

Modification of Fluoro-Substituents

The trifluorinated pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the selective replacement of one or more fluorine atoms. The fluorine atoms on the pyridine ring are activated towards nucleophilic attack by the electron-withdrawing effect of the nitrogen atom and the other fluorine atoms. The position of substitution is influenced by the nature of the nucleophile and the reaction conditions.

In polyfluorinated pyridines, nucleophilic attack generally occurs preferentially at the 4-position (para to the nitrogen), followed by the 2- and 6-positions (ortho to the nitrogen). The presence of the acetic acid group at the 2-position may influence the regioselectivity of the substitution.

Substitution with Oxygen Nucleophiles: Reactions of polyfluoropyridines with oxygen-based nucleophiles, such as alkoxides and phenoxides, can lead to the formation of ether derivatives. For example, studies on pentafluoropyridine (B1199360) have shown that reactions with hydroxybenzaldehydes can result in the substitution of fluorine atoms at the 2-, 4-, and 6-positions depending on the reaction conditions.

Substitution with Nitrogen Nucleophiles: Nitrogen nucleophiles, such as amines and azides, can also displace the fluorine atoms on the pyridine ring. The reaction of polyfluorinated pyridines with amines is a common method for the synthesis of aminopyridine derivatives.

Substitution with Sulfur Nucleophiles: Sulfur-based nucleophiles, like thiols, are also effective in displacing fluorine atoms in polyfluorinated aromatic systems.

The general reactivity pattern for nucleophilic aromatic substitution on a trifluoropyridine ring is summarized in the table below, based on established principles for polyfluoroaromatic compounds.

| Nucleophile Type | General Reactivity | Potential Products |

| Oxygen (e.g., RO⁻, ArO⁻) | Substitution of one or more fluorine atoms | Alkoxy- or aryloxy-substituted (difluoropyridin-2-yl)acetic acid derivatives |

| Nitrogen (e.g., RNH₂, N₃⁻) | Substitution of one or more fluorine atoms | Amino- or azido-substituted (difluoropyridin-2-yl)acetic acid derivatives |

| Sulfur (e.g., RS⁻) | Substitution of one or more fluorine atoms | Thioether-substituted (difluoropyridin-2-yl)acetic acid derivatives |

It is important to note that the specific conditions (solvent, temperature, base) will significantly impact the outcome of these substitution reactions, including the regioselectivity and the degree of substitution. While direct experimental data on this compound is limited in the searched literature, the principles of nucleophilic aromatic substitution on related polyfluoropyridines provide a strong basis for predicting its reactivity.

Biological and Bioactive Research Applications of 3,5,6 Trifluoropyridin 2 Yl Acetic Acid and Its Derivatives

Role in Agrochemical Research and Development

The structural architecture of (3,5,6-Trifluoropyridin-2-yl)acetic acid, particularly the substituted pyridine (B92270) ring linked to an acetic acid moiety, strongly suggests its potential as a plant growth regulator or herbicide, likely functioning as a synthetic auxin. This hypothesis is primarily based on its close resemblance to the pyridine carboxylic acid class of herbicides.

Mechanism of Action as a Potential Plant Growth Regulator or Herbicide

Synthetic auxins are a class of herbicides that mimic the action of the natural plant hormone indole-3-acetic acid (IAA). ucanr.edunumberanalytics.com These synthetic compounds are typically more resistant to degradation within the plant than endogenous IAA, leading to their potent herbicidal effects. nih.gov They disrupt numerous growth processes by binding to auxin receptors, leading to an overload of hormonal signals. numberanalytics.commdpi.com This interference can affect cell wall plasticity, nucleic acid metabolism, and protein synthesis. ucanr.edu

Given that this compound shares the core structure of pyridine carboxylic acid herbicides, it is plausible that it would exert its effect through a similar mechanism. Upon absorption by the plant, it would likely bind to auxin receptors, triggering a cascade of events that lead to uncontrolled and disorganized growth. This can manifest as epinasty (twisting of stems and petioles), leaf cupping, and ultimately, plant death in susceptible species. ucanr.edu The overstimulation of auxin-responsive genes is a key aspect of this mode of action. scielo.br

A well-known analogue, triclopyr, which is [(3,5,6-trichloropyridin-2-yl)oxy]acetic acid, functions as a systemic foliar herbicide that mimics auxin. It is plausible that the trifluorinated counterpart would exhibit a similar mode of action.

Structure-Activity Relationships (SAR) in Agrochemical Activity

The specific activity of synthetic auxins is highly dependent on their chemical structure. For pyridine-based herbicides, the nature and position of substituents on the pyridine ring, as well as the nature of the acidic side chain, are critical for activity.

In the case of this compound, the presence of three fluorine atoms is a key feature. Fluorine is a highly electronegative atom and its substitution can significantly alter the electronic properties and lipophilicity of the molecule. These changes can, in turn, affect the molecule's ability to be absorbed by the plant, its translocation within the plant, and its binding affinity to the target auxin receptors.

A comparative analysis with its chlorinated analog, triclopyr, would be insightful. The substitution of chlorine with fluorine atoms would likely lead to differences in herbicidal activity and selectivity. The smaller size of fluorine compared to chlorine might allow for a different binding orientation within the receptor pocket. Furthermore, the carbon-fluorine bond is stronger than the carbon-chlorine bond, which could lead to increased metabolic stability of the compound within the plant. tandfonline.com Structure-activity relationship studies on other pyridine herbicides have shown that modifications to the pyridine ring can significantly impact efficacy. nih.gov

| Structural Feature | Potential Influence on Agrochemical Activity |

|---|---|

| Pyridine Ring | Core scaffold for auxin-like activity. |

| Acetic Acid Side Chain | Essential for mimicking the carboxylate group of natural auxin (IAA). |

| Fluorine Substituents (3,5,6 positions) | Modify electronic properties, lipophilicity, and metabolic stability, thereby influencing absorption, translocation, and receptor binding. |

Impact on Plant Physiology

The physiological effects of synthetic auxins on susceptible plants are well-documented and provide a framework for predicting the impact of this compound. At herbicidal concentrations, synthetic auxins induce a range of physiological disruptions. brainkart.com

One of the primary effects is the stimulation of ethylene (B1197577) production. ucanr.edu The increased ethylene levels can lead to senescence and abscission (shedding of leaves and fruits). doraagri.com Furthermore, synthetic auxins can disrupt normal vascular tissue development, leading to impaired transport of water and nutrients. doraagri.com

At the cellular level, these compounds cause uncontrolled cell division and elongation, leading to the formation of callus-like tissues and abnormal growth. brainkart.com This rapid, disorganized growth depletes the plant's energy reserves and ultimately leads to its death. The impact of synthetic auxins can also extend to root development, often inhibiting root elongation at higher concentrations. brainkart.com

| Physiological Process | Predicted Impact of this compound |

|---|---|

| Cell Growth and Division | Uncontrolled and disorganized, leading to abnormal tissue formation. |

| Hormone Balance | Disruption of auxin homeostasis and stimulation of ethylene biosynthesis. ucanr.eduscielo.br |

| Nutrient and Water Transport | Impairment due to disruption of vascular tissue development. |

| Root Development | Inhibition of elongation at herbicidal concentrations. |

Exploration in Medicinal Chemistry

The incorporation of fluorine atoms and a pyridine nucleus into organic molecules is a common strategy in medicinal chemistry to enhance biological activity. tandfonline.commdpi.com Therefore, this compound and its derivatives are promising candidates for investigation in various therapeutic areas.

Investigation of Antimicrobial Properties

Pyridine derivatives are known to exhibit a wide range of antimicrobial activities. nih.govresearchgate.net The introduction of fluorine atoms into these structures can further enhance their potency. nih.govclarkson.edu Fluorine can increase the lipophilicity of a molecule, which may improve its ability to penetrate microbial cell membranes. frontiersin.org Additionally, the strong electron-withdrawing nature of fluorine can alter the electronic distribution of the pyridine ring, potentially enhancing its interaction with microbial targets. frontiersin.org

While no specific antimicrobial data for this compound is available, studies on other fluorinated pyridine derivatives have shown significant antibacterial and antifungal activity. nih.gov For instance, certain fluorinated pyridinium (B92312) block copolymers have demonstrated enhanced antibacterial effects. nih.govclarkson.eduacs.org The proposed mechanism for such compounds often involves the disruption of the microbial cell membrane or the inhibition of essential enzymes.

| Microbial Target | Potential Mechanism of Action | Supporting Evidence from Analogous Compounds |

|---|---|---|

| Bacterial Cell Membrane | Disruption of membrane integrity due to lipophilic character. | Fluorinated pyridinium polymers show enhanced antibacterial activity. nih.govclarkson.edu |

| Fungal Cell Wall/Membrane | Inhibition of key enzymes involved in cell wall or membrane synthesis. | Fluorinated pyrazoles with pyridyl motifs have shown potent antifungal properties. nih.gov |

| Essential Microbial Enzymes | Inhibition of enzymes crucial for microbial survival. | Many pyridine derivatives are known to be potent enzyme inhibitors. |

Enzyme Inhibition Studies

The structural features of this compound make it a candidate for investigation as an enzyme inhibitor. The fluorinated pyridine ring can participate in various non-covalent interactions within an enzyme's active site, including hydrogen bonding, and halogen bonding. rroij.com The carboxylic acid moiety can act as a key binding group, mimicking the substrate of certain enzymes.

One potential target is aldose reductase , an enzyme implicated in diabetic complications. doi.orgwikipedia.org The inhibition of aldose reductase prevents the conversion of glucose to sorbitol, a process that contributes to cellular damage in diabetic patients. acs.org Many aldose reductase inhibitors contain a carboxylic acid group and an aromatic or heterocyclic ring system. nih.gov Therefore, this compound fits the general pharmacophore for this class of inhibitors.

Another area of interest could be the inhibition of bacterial enzymes, such as E. coli β-ketoacyl-acyl carrier protein synthase III (ecKAS III) . While there is no direct evidence for the inhibition of ecKAS III by this specific compound, the general principle of targeting essential bacterial enzymes with small molecules is a well-established approach in antibiotic research. The unique electronic and steric properties conferred by the trifluorinated pyridine ring could lead to specific and potent inhibition of such enzymes. The incorporation of fluorine can enhance binding affinity and metabolic stability of enzyme inhibitors. tandfonline.comrroij.comresearchgate.netnih.gov

| Potential Enzyme Target | Rationale for Inhibition | Key Structural Features |

|---|---|---|

| Aldose Reductase | Structural similarity to known inhibitors; potential to alleviate diabetic complications. doi.orgnih.gov | Carboxylic acid group and heterocyclic ring. |

| Bacterial Enzymes (e.g., ecKAS III) | Potential for novel antibiotic development. | Fluorinated pyridine moiety for enhanced binding and specificity. |

Receptor Agonist/Antagonist Research (e.g., GLP-1R agonists, dopamine (B1211576) and serotonin (B10506) receptor antagonists based on related structures)

While direct studies on this compound as a receptor agonist or antagonist are not extensively detailed in public-domain literature, the fluoropyridine scaffold is a recognized pharmacophore in the design of ligands for various receptors.

Dopamine and Serotonin Receptor Antagonists: The modulation of dopamine and serotonin receptors is a key strategy for treating neuropsychiatric disorders such as schizophrenia and depression. Many second-generation antipsychotics achieve their efficacy by acting as antagonists at both dopamine D2 and serotonin 5-HT2A receptors. chembuyersguide.com Research into novel multi-target ligands has explored various heterocyclic scaffolds, including those containing fluorinated pyridine rings.

For instance, studies on novel ligands for dopamine and serotonin receptors have shown that the inclusion of fluorine atoms on aromatic rings can significantly influence binding affinity. In one study on indazole and piperazine-based ligands, the introduction of a fluorine atom onto a phenyl ring attached to the core structure had a beneficial effect on affinity for the 5-HT2A receptor. chembuyersguide.com Specifically, a para-fluoro substitution resulted in the highest affinity. chembuyersguide.com This highlights the principle that the specific placement of fluorine is critical for optimizing receptor interactions.

In a separate line of research, a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were designed and synthesized as potential multi-target agonists for D2/D3/5-HT1A receptors for the treatment of Parkinson's disease. This work underscores the utility of the fluoropyridine moiety in creating ligands that can interact with key aminergic G protein-coupled receptors. The trifluorinated pyridine core of this compound offers a different electronic and steric profile that could be explored for developing new receptor antagonists with potentially improved selectivity or pharmacokinetic properties.

Table 1: Effect of Fluorine Substitution on Serotonin 5-HT2A Receptor Affinity in a Series of Indazole Derivatives

| Compound | Phenyl Ring Substitution | 5-HT2A Affinity (Ki, nM) |

|---|---|---|

| 1 | Unsubstituted | 118.4 |

| 9 | ortho-Fluoro | 108.6 |

| 10 | meta-Fluoro | 85.3 |

| 11 | para-Fluoro | 11.2 |

Data sourced from a study on multi-target ligands for schizophrenia, illustrating the impact of fluorine position on receptor affinity. chembuyersguide.com

GLP-1R Agonists:Potential as Pharmacological Intermediate

A pharmacological intermediate is a molecule that serves as a building block in the synthesis of a final, biologically active compound. This compound is well-suited for this role due to its distinct structural features:

A Pre-functionalized Heterocyclic Core: The trifluoropyridine ring is a stable aromatic system.

Reactive Handle: The acetic acid moiety provides a carboxylic acid group that is readily amenable to standard chemical transformations, such as amidation or esterification, allowing for its conjugation to other molecular fragments.

Fluorine Substitution: The three fluorine atoms significantly modify the electronic properties of the pyridine ring, making it more electron-deficient. This can influence the reactivity of the ring and the physicochemical properties of any larger molecule it is incorporated into.

While this compound is available from commercial suppliers as a research chemical and building block, specific examples of its direct use as an intermediate in the multi-step synthesis of named drug candidates are not widely reported in peer-reviewed journals or patent literature. However, related chlorinated analogs, such as 2-((3,5,6-trichloropyridin-2-yl)oxy)acetic acid, are known intermediates in the production of herbicides. The trifluoro- analog represents a modern building block for medicinal chemistry research, where fluorine is often preferred over chlorine to enhance metabolic stability and other drug-like properties.

Bioavailability and Biological Membrane Interactions in Research Contexts

Bioavailability, or the fraction of an administered compound that reaches systemic circulation, is a critical parameter in drug development. It is heavily influenced by factors such as aqueous solubility and permeability across biological membranes like the intestinal epithelium. The incorporation of fluorine is a widely used strategy to modulate these properties.

The trifluorinated pyridine ring in this compound is expected to significantly increase the lipophilicity of the molecule compared to its non-fluorinated counterpart. This increased lipophilicity can enhance permeability across lipid-rich biological membranes. However, the relationship is not always linear, as excessive lipophilicity can lead to poor aqueous solubility, aggregation, and non-specific binding, which can negatively impact bioavailability.

Furthermore, the C-F bond is stronger than a C-H bond, making fluorinated compounds often more resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. By blocking sites susceptible to metabolic attack, fluorine substitution can increase the metabolic stability of a drug candidate, prolonging its half-life and potentially improving its oral bioavailability. Research on fluorinated imidazo[4,5-b]pyridine derivatives has demonstrated that specific fluorination can lead to enhanced plasma exposure and brain permeability compared to non-fluorinated analogs.

Influence of Fluorine Substitution on Biological Activity and Selectivity

The substitution of hydrogen with fluorine can have profound and often unique effects on the biological activity and selectivity of a molecule. These effects stem from the distinct properties of the fluorine atom.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the pyridine ring in this compound has a strong electron-withdrawing effect. This lowers the pKa of the pyridine nitrogen, making it less basic. It also influences the acidity of the carboxylic acid group. These changes in electronic distribution can alter how the molecule interacts with its biological target, potentially increasing binding affinity through favorable electrostatic interactions.

Metabolic Stability: As mentioned, the strength of the C-F bond can block metabolic oxidation at the site of fluorination, enhancing the compound's stability and half-life.

Conformational Effects: Fluorine substitution can influence the preferred conformation of a molecule, which can be critical for optimal binding to a receptor or enzyme active site.

Specific Interactions: The polarized C-F bond can participate in dipole-dipole interactions, and in some cases, can act as a weak hydrogen bond acceptor. It can also engage in so-called "orthogonal" interactions with carbonyl groups in protein backbones, contributing to binding affinity.

The pattern of trifluorination in this compound provides a unique electronic signature. This high degree of fluorination can lead to enhanced selectivity for a particular biological target. By altering the shape and electronic surface of the molecule, the fluorine atoms can create a specific fit for one receptor subtype over another, which is a critical goal in designing safer and more effective drugs. Studies on other heterocyclic systems have repeatedly shown that moving a fluorine atom to different positions on a ring can dramatically alter biological activity, demonstrating the context-dependent and powerful influence of fluorine substitution. chembuyersguide.com

Advanced Characterization and Analytical Methodologies for Research Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR for derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "(3,5,6-Trifluoropyridin-2-yl)acetic acid," providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR (Proton NMR) spectroscopy would be used to identify the hydrogen atoms. The spectrum is expected to show two main signals: one for the single proton on the pyridine (B92270) ring and another for the two protons of the methylene (B1212753) (-CH₂-) group. The chemical shift of the pyridine proton will be influenced by the electron-withdrawing effects of the fluorine atoms and the nitrogen atom in the ring. The methylene protons, being adjacent to both the fluorinated pyridine ring and the carboxylic acid group, will also exhibit a characteristic chemical shift. A broad signal for the acidic proton of the carboxylic acid group (-COOH) may also be observed, though its presence and position can be affected by the solvent used and concentration.

¹³C NMR (Carbon NMR) spectroscopy provides information about the carbon skeleton of the molecule. For "this compound," distinct signals would be expected for each of the seven carbon atoms. The carbons in the pyridine ring will show complex splitting patterns due to coupling with the attached fluorine atoms (C-F coupling). The chemical shifts of these carbons are significantly influenced by the high electronegativity of the fluorine atoms. Signals for the methylene carbon and the carbonyl carbon of the carboxylic acid group will also be present at characteristic chemical shift ranges.

¹⁹F NMR (Fluorine-19 NMR) is particularly informative for fluorinated compounds. This technique would show distinct signals for each of the three fluorine atoms attached to the pyridine ring, unless there is accidental chemical shift equivalence. The chemical shifts and coupling patterns (F-F coupling) provide valuable information about the electronic environment and spatial arrangement of the fluorine atoms on the pyridine ring.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | Pyridine-H | 7.8 - 8.2 | t | J(H,F) ≈ 2-4 |

| ¹H | -CH₂- | 3.8 - 4.2 | s | |

| ¹H | -COOH | 10.0 - 13.0 | br s | |

| ¹³C | C=O | 170 - 175 | t | J(C,F) ≈ 2-5 |

| ¹³C | Pyridine-C2 | 145 - 150 | m | |

| ¹³C | Pyridine-C3 | 140 - 145 | ddd | J(C,F) ≈ 240-260, 15-25, 3-7 |

| ¹³C | Pyridine-C4 | 120 - 125 | t | J(C,F) ≈ 10-20 |

| ¹³C | Pyridine-C5 | 150 - 155 | ddd | J(C,F) ≈ 240-260, 15-25, 3-7 |

| ¹³C | Pyridine-C6 | 155 - 160 | ddd | J(C,F) ≈ 240-260, 15-25, 3-7 |

| ¹³C | -CH₂- | 35 - 40 | t | J(C,F) ≈ 2-5 |

| ¹⁹F | Pyridine-F3 | -130 to -140 | m | |

| ¹⁹F | Pyridine-F5 | -150 to -160 | m | |

| ¹⁹F | Pyridine-F6 | -90 to -100 | m |

Note: The data presented in this table are hypothetical predictions based on the analysis of similar chemical structures and are intended for illustrative purposes. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For "this compound," which has a molecular formula of C₇H₄F₃NO₂ and a molecular weight of approximately 191.11 g/mol , high-resolution mass spectrometry (HRMS) would be employed to confirm the exact mass and elemental composition.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) would be observed, and its fragmentation would likely involve the loss of the carboxylic acid group (-COOH) or a portion thereof, such as the loss of a hydroxyl radical (•OH) or formic acid (HCOOH). Another prominent fragmentation pathway would be the cleavage of the bond between the methylene group and the pyridine ring, leading to the formation of a trifluoropyridinylmethyl cation or a related fragment. The fragmentation pattern provides a unique fingerprint that helps to confirm the structure of the molecule.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (predicted) | Possible Fragment Identity | Fragment Lost |

| 191 | [C₇H₄F₃NO₂]⁺ (Molecular Ion) | - |

| 146 | [C₆H₃F₃N]⁺ | -COOH |

| 132 | [C₅H₂F₃N]⁺ | -CH₂COOH |

Note: The data presented in this table are hypothetical predictions based on common fragmentation patterns of similar compounds and are for illustrative purposes. Actual experimental results may differ.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would display characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group. The C=O (carbonyl) stretching vibration of the carboxylic acid would appear as a strong, sharp peak typically in the range of 1700-1725 cm⁻¹. The C-F stretching vibrations of the trifluoropyridine ring would give rise to strong absorptions in the fingerprint region, generally between 1000 and 1400 cm⁻¹. Aromatic C-N stretching vibrations and C-H stretching from the methylene group would also be present.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| 1700-1725 | C=O stretch (strong, sharp) | Carboxylic Acid |

| 1450-1600 | C=C and C=N stretches | Pyridine Ring |

| 1000-1400 | C-F stretches (strong) | Trifluoropyridine |

| 2900-3000 | C-H stretches | Methylene (-CH₂-) |

Note: The data in this table are predicted based on characteristic infrared absorption frequencies for the functional groups present in the molecule and are for illustrative purposes.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for determining the purity of a sample of "this compound" and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like "this compound." A reversed-phase HPLC method, typically using a C18 column, would be suitable. The mobile phase would likely consist of a mixture of an aqueous buffer (often with a small amount of acid like formic or acetic acid to suppress the ionization of the carboxylic acid group) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the pyridine ring is a chromophore. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. Direct analysis of "this compound" by GC can be challenging due to the low volatility and potential for thermal degradation of the carboxylic acid group. To overcome this, derivatization is often employed. The carboxylic acid can be converted to a more volatile ester, for example, by reaction with a silylating agent or an alcohol in the presence of an acid catalyst. The resulting ester derivative can then be readily analyzed by GC to assess purity.

Computational Chemistry and Molecular Modeling of 3,5,6 Trifluoropyridin 2 Yl Acetic Acid

Quantum Chemical Calculations (e.g., DFT for HOMO, LUMO, band gap, ionization energy, electronegativity)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. nih.govresearchgate.net These calculations provide quantitative data on molecular orbitals and reactivity descriptors.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com This charge transfer interaction within the molecule is a key indicator of its bioactivity. irjweb.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated:

Ionization Energy (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO. researchgate.net

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO. researchgate.net

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A molecule with a large HOMO-LUMO gap is considered a "hard" molecule, implying high stability and low reactivity. irjweb.com

DFT calculations for (3,5,6-Trifluoropyridin-2-yl)acetic acid would elucidate these parameters, providing a foundational understanding of its electronic behavior and reactivity.

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Related to the capacity for electron donation. irjweb.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Related to the capacity for electron acceptance. irjweb.com |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. researchgate.netschrodinger.com |

| Ionization Energy | I | I ≈ -EHOMO | Energy required to remove an electron. researchgate.net |

| Electron Affinity | A | A ≈ -ELUMO | Energy released when an electron is added. researchgate.net |

| Electronegativity | χ | χ = (I + A) / 2 | The ability to attract electrons. irjweb.com |

| Chemical Hardness | η | η = (I - A) / 2 | Resistance to deformation of electron cloud; "hard" molecules have a large energy gap. irjweb.comirjweb.com |

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comsemanticscholar.org This method is crucial in drug design for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. For this compound, docking studies could be employed to screen its potential against various protein targets, such as enzymes or receptors implicated in disease. The process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the strength of the interaction (e.g., binding energy). nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to provide a more detailed and dynamic view of the ligand-receptor complex. nih.govmdpi.com MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and analyze the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com Software like GROMACS is commonly used for these simulations. mdpi.com Such studies would be invaluable for validating the potential of this compound as an inhibitor or modulator of a specific protein target.

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. The electronic properties derived from quantum chemical calculations are key to this process. The distribution of the HOMO and LUMO across the molecular structure can identify probable sites for electrophilic and nucleophilic attack, respectively. mdpi.com

Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting reactivity. The MEP illustrates the charge distribution within a molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). By analyzing the MEP of this compound, one could predict how it would interact with other reagents, guiding the design of synthetic routes and explaining its behavior in chemical reactions.

In Silico Assessment of Bioactivity and ADME Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile must be evaluated. This profile is often summarized by the acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion. In silico methods are widely used in the early stages of drug discovery to predict these properties, helping to identify candidates with favorable drug-like characteristics and filter out those likely to fail later in development. mdpi.com

Several molecular properties are used to predict a compound's ADME profile. These are often evaluated against established guidelines, such as Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following rules:

Molecular weight ≤ 500 daltons

LogP (a measure of lipophilicity) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

Table 2: Calculated Physicochemical Properties of this compound for ADME Prediction

| Property | Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Formula | C7H4F3NO2 | N/A |

| Molecular Weight | 191.11 g/mol | ≤ 500 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Rotatable Bonds | 1 | ≤ 10 |

Environmental Fate and Ecotoxicological Considerations in Research

Degradation Pathways in Environmental Matrices

Specific studies detailing the degradation of (3,5,6-Trifluoropyridin-2-yl)acetic acid in environmental matrices such as soil, water, and sediment are not available in the current body of scientific literature. Research in this area would be essential to understand its persistence and potential for long-term environmental contamination. In general, the degradation of fluorinated organic compounds can be challenging due to the strength of the carbon-fluorine bond. nih.govmdpi.com Microbial degradation is a primary pathway for the breakdown of many organic compounds in the environment. researchgate.net However, the introduction of fluorine atoms can make the molecule more resistant to microbial attack. nih.govmdpi.com Studies on other fluorinated aromatic compounds suggest that biodegradation, when it occurs, may be initiated at other points in the molecule, potentially leading to the formation of persistent fluorinated metabolites. mdpi.com

Metabolic Transformation in Biological Systems

There is no specific information available regarding the metabolic transformation of this compound in biological systems. Understanding the metabolism of this compound in various organisms, from microorganisms to vertebrates, is crucial for assessing its potential for bioaccumulation and toxicity. The metabolism of fluorinated compounds can vary significantly depending on the organism and the specific structure of the compound. nih.govresearchgate.netnih.gov In some cases, the fluorine atoms can block metabolic pathways, leading to increased persistence within the organism. nih.govresearchgate.net Conversely, metabolic processes can sometimes lead to the cleavage of the carbon-fluorine bond, which could result in the formation of fluoride (B91410) ions or other toxic metabolites. researchgate.netnih.gov One harmful metabolite of some fluorine-containing drugs is fluoroacetic acid. nih.gov

Environmental Impact Assessment Studies

Comprehensive environmental impact assessment studies for this compound have not been published. Such studies would involve evaluating the potential risks of the compound to various ecosystems. This would include assessing its toxicity to a range of representative aquatic and terrestrial organisms. For instance, the toxicity of the related compound, trifluoroacetic acid (TFA), has been evaluated in various organisms and has been found to be of very low toxicity in many systems. researchgate.net However, it is important to note that the ecotoxicity of a compound is highly dependent on its specific chemical structure.

Bioaccumulation and Persistence Research

Direct research on the bioaccumulation potential and persistence of this compound is not available. Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism at a rate greater than that at which the substance is lost. The potential for a compound to bioaccumulate is often related to its lipophilicity (its tendency to dissolve in fats and oils). researchgate.net The persistence of a compound in the environment is determined by its resistance to degradation. mdpi.com Fluorinated compounds, due to the stability of the C-F bond, can be highly persistent in the environment. nih.govunep.org For example, trifluoroacetic acid (TFA) is known to be a persistent pollutant. mdpi.comwikipedia.org

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed literature, no data tables can be generated at this time.

常见问题

Basic Research Questions

Q. What safety precautions are critical when handling (3,5,6-Trifluoropyridin-2-yl)acetic acid in laboratory settings?

- Methodological Answer :

- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of exposure, rinse skin with soap/water for 15 minutes and eyes with water for 10–15 minutes .

- Work in a fume hood to avoid inhalation of toxic fumes, especially during heating or reactions that may release volatile by-products .

- Store in a cool, dry place away from oxidizers. Use inert adsorbents (e.g., sand) for spill containment .

Q. What is a standard laboratory-scale synthesis route for this compound?

- Methodological Answer :

- Step 1 : React 3,5,6-trifluoropyridinol with sodium chloroacetate in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours to form the ether linkage .

- Step 2 : Acidify the mixture with HCl (1M) to precipitate the product.

- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use deuterated DMSO or CDCl₃. The trifluoromethyl group (CF₃) shows distinct ¹⁹F NMR signals at ~-60 to -70 ppm. ¹H NMR will display pyridinyl protons as a multiplet at 7.5–8.5 ppm .

- Mass Spectrometry : ESI-MS in negative mode typically yields [M-H]⁻ peaks. High-resolution MS confirms molecular formula (C₇H₅F₃NO₂) .

- XRD : For crystalline derivatives, powder XRD can confirm structural homogeneity .

Advanced Research Questions

Q. How can fluorination reactions be optimized to reduce by-products during synthesis?

- Methodological Answer :

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Temperature Control : Maintain 80–90°C to balance reaction rate and minimize thermal decomposition of intermediates.

- Solvent Screening : Test hexafluoroisopropanol (HFIP) for improved solubility of fluorinated intermediates, reducing side reactions .

Q. How can contradictions in ¹H/¹⁹F NMR data due to CF₃ anisotropy be resolved?

- Methodological Answer :

- 2D NMR : Perform HSQC or HMBC to correlate ambiguous proton/fluorine signals and confirm coupling patterns .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and assign overlapping peaks .

- Variable Temperature NMR : Cooling to -40°C may resolve dynamic effects caused by CF₃ rotation .

Q. What strategies improve the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH Buffering : Store in neutral conditions (pH 6–8) to prevent acid-catalyzed hydrolysis. Avoid strong bases, which may deprotonate the acetic acid moiety, leading to salt formation .

- Lyophilization : For long-term storage, lyophilize the compound and keep under inert gas (argon) to limit oxidative degradation .

Q. How can trace residues of this compound be quantified in biological matrices?

- Methodological Answer :

- Sample Preparation : Extract using SPE cartridges (C18 phase) and elute with acetonitrile/0.1% trifluoroacetic acid .

- GC-MS Detection : Derivatize with BSTFA to enhance volatility. Monitor ions m/z 267 (M⁺) and 229 (M⁺-CO₂) with a DB-5MS column .

- Validation : Perform spike/recovery tests (80–120% recovery) and limit of detection (LOD) studies (≤1 ppb) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。